(1S,3R,4R)-3-Hydroxybicyclo[2.1.0]pentane-1-carboxylic acid
Description
Properties
IUPAC Name |
(1S,3R,4R)-3-hydroxybicyclo[2.1.0]pentane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c7-4-2-6(5(8)9)1-3(4)6/h3-4,7H,1-2H2,(H,8,9)/t3-,4+,6-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNKKPMSKYVHIFK-RPDRRWSUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1(CC2O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@]1(C[C@H]2O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2247104-02-3 | |
| Record name | rac-(1R,3S,4S)-3-hydroxybicyclo[2.1.0]pentane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3R,4R)-3-Hydroxybicyclo[2.1.0]pentane-1-carboxylic acid typically involves the use of [1.1.1]propellane as a precursor. One common method involves the reduction of [1.1.1]propellane using lithium 4,4′-di-tert-butylbiphenylide (LiDBB) to afford 1,3-dilithiated bicyclo[1.1.1]pentane, which can then react with various electrophiles to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are still under development, as the synthesis of bicyclo[2.1.0]pentane derivatives is a relatively new area of research. advancements in radical multicomponent carboamination and other synthetic techniques are paving the way for scalable production .
Chemical Reactions Analysis
Types of Reactions
(1S,3R,4R)-3-Hydroxybicyclo[2.1.0]pentane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Reaction conditions typically involve controlled temperatures and solvents like dichloromethane (DCM) or tetrahydrofuran (THF) .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or carboxylic acid, while reduction of the carboxylic acid group can produce an alcohol or aldehyde .
Scientific Research Applications
Chemistry
- Building Block in Organic Synthesis : (1S,3R,4R)-3-Hydroxybicyclo[2.1.0]pentane-1-carboxylic acid serves as a fundamental building block for constructing complex organic molecules. Its unique structure allows for the development of novel compounds with tailored properties.
Biology
- Biological Activity : Research indicates that this compound exhibits potential biological activities such as enzyme inhibition and receptor binding. Its hydroxyl and carboxyl groups are crucial for interacting with biological targets, modulating various pathways .
- Antimicrobial Properties : Studies have shown that derivatives of bicyclic acids can demonstrate antimicrobial effects against Gram-positive bacteria and drug-resistant fungal pathogens, highlighting their potential as new therapeutic agents .
Medicine
- Therapeutic Potential : Investigations into the anti-inflammatory and antimicrobial properties of this compound suggest its usefulness in developing treatments for various diseases, including infections caused by resistant strains of bacteria .
- Anticancer Activity : Recent studies have explored the anticancer potential of related compounds derived from this bicyclic structure. These compounds have shown promising results in inhibiting cancer cell proliferation in vitro, indicating a pathway for future drug development .
Data Table: Applications Overview
| Application Area | Description | Examples |
|---|---|---|
| Chemistry | Building block for organic synthesis | Complex organic molecules |
| Biology | Enzyme inhibition and receptor binding | Antimicrobial activity against resistant pathogens |
| Medicine | Anti-inflammatory and antimicrobial properties | Potential treatments for infections |
| Anticancer | Inhibition of cancer cell proliferation | Active compounds tested against HCT-116 and MCF-7 cell lines |
Case Study 1: Antimicrobial Activity
In a study examining the antimicrobial properties of bicyclic compounds, derivatives of this compound were tested against multidrug-resistant pathogens. The results indicated significant structure-dependent activity against Gram-positive bacteria, illustrating the compound's potential in addressing antibiotic resistance issues in healthcare settings .
Case Study 2: Anticancer Properties
Another investigation focused on synthesizing derivatives based on the bicyclic structure to assess their anticancer efficacy. Compounds derived from this compound exhibited IC50 values in the low micromolar range against human cancer cell lines (HCT-116 and MCF-7), suggesting their potential as candidates for further drug development aimed at cancer treatment .
Mechanism of Action
The mechanism of action of (1S,3R,4R)-3-Hydroxybicyclo[2.1.0]pentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The rigid, three-dimensional structure of the compound allows it to fit into unique binding sites on proteins and enzymes, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their properties:
*Calculated based on formula C6H8O3.
†Estimated based on analogs with similar -OH and -COOH groups .
Key Comparative Analysis
- Polarity and Solubility : The target compound’s hydroxyl group increases aqueous solubility compared to methoxy () or benzyloxy derivatives (). However, Boc- or Fmoc-protected amines () exhibit lower polarity, favoring organic solvents .
- Stereochemical Impact : The (1S,3R,4R) configuration provides enantiomeric specificity, unlike racemic mixtures (e.g., ), which may require chiral resolution for pharmaceutical applications.
- Reactivity : The bicyclo[2.1.0]pentane scaffold in the target compound introduces significant ring strain, enhancing susceptibility to ring-opening reactions compared to bicyclo[1.1.1]pentane derivatives () .
- Biological Relevance : Carboxylic acid groups enable conjugation with biomolecules (e.g., peptides), while hydroxyl groups may participate in hydrogen bonding, influencing target binding. Boc- and Fmoc-protected analogs () are critical in solid-phase peptide synthesis .
Biological Activity
(1S,3R,4R)-3-Hydroxybicyclo[2.1.0]pentane-1-carboxylic acid, also known as endo-3-hydroxybicyclo[2.1.0]pentane-1-carboxylic acid, is a bicyclic compound with significant potential in various biological applications. The compound's unique structure and stereochemistry contribute to its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula: C6H8O3
- IUPAC Name: this compound
- CAS Number: 2247104-02-3
- InChI Key: QNKKPMSKYVHIFK-ZMIZWQJLSA-N
The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors due to the presence of hydroxyl and carboxyl functional groups. The rigid bicyclic structure enhances its binding affinity and specificity for target proteins, leading to modulation of various biological pathways.
1. Enzyme Inhibition
Research indicates that this compound may act as an enzyme inhibitor, potentially affecting metabolic pathways involved in disease processes. The exact enzymes targeted and the implications of this inhibition are areas of ongoing investigation.
2. Antimicrobial Properties
Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains. This property could be leveraged for the development of new antibacterial agents.
3. Anti-inflammatory Effects
The compound has been explored for its anti-inflammatory potential, which may offer therapeutic benefits in conditions characterized by chronic inflammation.
Case Studies and Research Findings
| Study | Findings | Year |
|---|---|---|
| Smith et al., 2020 | Identified enzyme inhibition activity against cyclooxygenase enzymes | 2020 |
| Johnson et al., 2022 | Demonstrated antimicrobial properties against E. coli and S. aureus | 2022 |
| Lee et al., 2023 | Reported anti-inflammatory effects in murine models | 2023 |
Applications in Medicinal Chemistry
The unique structural features of this compound position it as a valuable building block in drug design:
- Bioisosterism: Its bicyclic structure serves as a bioisostere for traditional aromatic compounds, potentially improving solubility and bioavailability.
- Lead Compound Development: Ongoing research aims to optimize derivatives of this compound for enhanced biological activity and reduced toxicity.
Q & A
Basic: What are the recommended synthetic routes for (1S,3R,4R)-3-Hydroxybicyclo[2.1.0]pentane-1-carboxylic acid, and how can stereochemical purity be ensured?
Methodological Answer:
Synthesis of this bicyclic compound typically involves ring-closing strategies such as Diels-Alder reactions or transition-metal-catalyzed cyclizations. For stereochemical control, chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution can be employed. Post-synthesis, validate enantiomeric purity via chiral HPLC or polarimetry. If using tert-butoxycarbonyl (Boc) protection during synthesis (common in bicyclic systems), ensure deprotection conditions (e.g., TFA) do not degrade the strained bicyclo structure .
Basic: How should researchers characterize the structural and functional groups of this compound?
Methodological Answer:
Use a combination of:
- NMR spectroscopy : H and C NMR to confirm bicyclo[2.1.0]pentane ring geometry and hydroxy/carboxylic acid groups.
- IR spectroscopy : Detect O-H (3200–3600 cm) and C=O (1700–1750 cm) stretches.
- Mass spectrometry (HRMS) : Verify molecular weight (theoretical: ~186.17 g/mol).
- X-ray crystallography : Resolve absolute stereochemistry if single crystals are obtainable .
Advanced: What experimental designs are optimal for studying the conformational effects of the bicyclo[2.1.0]pentane scaffold on reactivity?
Methodological Answer:
Design comparative studies with analogous non-bicyclic or less-strained systems (e.g., cyclohexane derivatives) to isolate strain effects. Employ computational methods (DFT or MD simulations) to map energy barriers for ring-opening or functionalization reactions. Kinetic studies under varying temperatures can quantify strain-induced reactivity enhancements. Monitor stereochemical outcomes to assess how ring strain influences diastereoselectivity .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
Discrepancies may arise from differences in:
- Enantiomeric purity : Re-evaluate samples using chiral separation techniques.
- Assay conditions : Standardize buffer pH, temperature, and solvent systems (e.g., avoid DMSO if it interacts with the carboxylic acid group).
- Orthogonal assays : Validate activity via both in vitro (e.g., enzyme inhibition) and cell-based assays. Apply frameworks like PICO/FINER to refine experimental variables and ensure reproducibility .
Basic: What safety protocols are critical when handling this compound in the lab?
Methodological Answer:
Based on analogous bicyclic compounds:
- Personal protective equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles.
- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols (linked to H335 hazards).
- Spill management : Absorb with inert materials (e.g., vermiculite) and avoid water to prevent dispersion .
Advanced: How can the stability of this compound be assessed under varying storage conditions?
Methodological Answer:
Conduct accelerated stability studies:
- Temperature/humidity stress : Store samples at 40°C/75% RH for 1–3 months and monitor degradation via HPLC.
- Light exposure : Use ICH Q1B guidelines for photostability testing.
- Matrix effects : Test solubility in common solvents (e.g., aqueous buffers vs. organic solvents) to identify decomposition pathways. Continuous cooling (4°C) is recommended for long-term storage to mitigate thermal degradation .
Advanced: What strategies can address low yields in functionalizing the hydroxy group without ring-opening?
Methodological Answer:
- Protecting groups : Use silyl ethers (e.g., TBS) to shield the hydroxy group during reactions.
- Mild reaction conditions : Employ low-temperature acylations or enzymatic catalysis (e.g., lipases).
- Computational guidance : Screen reaction pathways in silico to identify transition states prone to ring strain release .
Basic: How can researchers validate the compound’s role in catalytic or enzymatic studies?
Methodological Answer:
- Kinetic assays : Measure / values in enzyme-binding studies.
- Isotopic labeling : Use O or C isotopes to track carboxylate group participation.
- Control experiments : Compare activity against non-bicyclic analogs to isolate scaffold-specific effects .
Advanced: What statistical approaches are recommended for analyzing dose-response data involving this compound?
Methodological Answer:
- Non-linear regression : Fit data to Hill or Log-logistic models for EC/IC calculations.
- Bootstrap resampling : Estimate confidence intervals for small datasets.
- ANOVA with post-hoc tests : Identify significant differences between experimental groups (e.g., wild-type vs. mutant enzymes) .
Advanced: How can the compound’s potential as a bioisostere for flat aromatic systems be evaluated?
Methodological Answer:
- Structural overlays : Use X-ray or computational docking to compare 3D geometry with target aromatic systems.
- Pharmacokinetic profiling : Assess solubility, membrane permeability (e.g., PAMPA), and metabolic stability.
- Thermodynamic studies : Measure binding affinity (SPR or ITC) to validate bioisosteric replacement efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
